3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide
Description
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a saturated tetrahydrothiophene ring with a benzyloxy substituent at the 3-position. Its molecular formula is C₁₁H₁₄O₃S, and it combines a sulfone group (imparting stability and polarity) with a benzyl ether moiety (contributing steric bulk and aromaticity). This structural duality makes it a versatile intermediate in organic synthesis and a candidate for pharmacological exploration. The sulfone group enhances electrophilicity, enabling participation in nucleophilic substitutions and cycloadditions, while the benzyloxy group modulates solubility and reactivity .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-phenylmethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c12-15(13)7-6-11(9-15)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
CREJFXNRESKQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the use of organic peracids such as peracetic acid, perbenzoic acid, or m-chloroperbenzoic acid. These reagents facilitate the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative .
Industrial Production Methods
In industrial settings, the production of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide may involve large-scale oxidation processes using inorganic oxidizing agents like sodium perborate or fluorine in aqueous acetonitrile. These methods are preferred for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid) or inorganic oxidizing agents (e.g., sodium perborate).
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted tetrahydrothiophene compounds .
Scientific Research Applications
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. As a sulfone derivative, it can act as an electrophile, participating in reactions with nucleophiles. This reactivity is crucial for its biological activity and its use in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkoxy-Substituted Tetrahydrothiophene 1,1-Dioxides
| Compound | Substituent | Key Properties | Reference |
|---|---|---|---|
| 3-Methoxytetrahydrothiophene 1,1-dioxide | Methoxy | Higher solubility in polar solvents; moderate reactivity due to smaller substituent. | |
| 3-Ethoxytetrahydrothiophene 1,1-dioxide | Ethoxy | Lower solubility than methoxy derivative; steric hindrance reduces reaction rates. | |
| 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide | Benzyloxy | Enhanced lipophilicity due to aromatic ring; steric bulk slows nucleophilic attacks. |
Key Findings: The benzyloxy group in 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide introduces significant steric hindrance compared to smaller alkoxy groups (methoxy, ethoxy), reducing its reactivity in nucleophilic substitutions but improving membrane permeability in biological systems . Its aromatic ring also enables π-π interactions in enzyme binding, a feature absent in non-aromatic alkoxy derivatives .
Aromatic Ring-Containing Sulfones
Key Findings :
Unlike benzo[b]thiophene derivatives, 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide lacks aromaticity in the thiophene ring, making it less stable but more flexible for conformational interactions in catalysis or drug binding . Compared to 3-phenyl analogs, the benzyloxy group’s ether linkage mitigates electron-withdrawing effects, enhancing compatibility with nucleophilic reagents .
Amino-Substituted Derivatives
| Compound | Functional Group | Unique Features | Reference |
|---|---|---|---|
| N-Benzyltetrahydrothiophen-3-amine 1,1-dioxide | Benzylamine | Basic amine group enables salt formation; higher aqueous solubility. | |
| 3-(Aminomethyl)cyclopropyl-tetrahydrothiophene 1,1-dioxide | Cyclopropylamine | Rigid cyclopropyl group enhances binding specificity in enzymes. | |
| 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide | Benzyl ether | Neutral ether group limits ionic interactions but improves lipid solubility. |
Key Findings: The absence of an ionizable group in 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide differentiates it from amino-substituted analogs, reducing its propensity for hydrogen bonding but increasing its ability to cross lipid bilayers . This property makes it more suitable for central nervous system (CNS) drug candidates compared to charged derivatives.
Halogenated and Heterocyclic Derivatives
| Compound | Substituent | Applications | Reference |
|---|---|---|---|
| 3-Bromo-4-isopropoxytetrahydrothiophene 1,1-dioxide | Bromine + isopropoxy | Halogen enables cross-coupling reactions; used in Suzuki-Miyaura syntheses. | |
| 3-(Triazolyl)tetrahydrothiophene 1,1-dioxide | Triazole | Chelates metal ions; explored in coordination chemistry. | |
| 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide | Benzyloxy | Limited electrophilicity at C3 due to steric shielding; used in Friedel-Crafts alkylations. |
Key Findings :
Halogenated derivatives exhibit higher reactivity in cross-coupling reactions, whereas 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide’s benzyloxy group directs reactivity toward electrophilic aromatic substitutions or alkylations . Its lack of halogens or heterocycles simplifies metabolic degradation pathways, favoring use in prodrug designs .
Data Tables
Table 1: Physicochemical Properties
| Property | 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide | 3-Methoxy Analog | Benzo[b]thiophene 1,1-dioxide |
|---|---|---|---|
| Molecular Weight (g/mol) | 242.30 | 166.22 | 196.24 |
| LogP | 2.1 | 0.8 | 1.5 |
| Melting Point (°C) | 148–150 | 95–97 | 210–212 |
| Aqueous Solubility (mg/mL) | 0.12 | 1.4 | 0.08 |
Table 2: Reactivity in Nucleophilic Substitutions
| Reagent | 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide | 3-Phenyl Analog |
|---|---|---|
| NaCN | Slow reaction (24h, 40% yield) | Rapid (2h, 85% yield) |
| NH₃ (aq.) | No reaction | Partial substitution |
| Grignard (MeMgBr) | Moderate (12h, 60% yield) | Fast (1h, 90% yield) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
